molecular formula C19H17ClN8O B5559619 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5559619
M. Wt: 408.8 g/mol
InChI Key: PQQQOMIYYUOAPW-LSFURLLWSA-N
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Description

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE is a useful research compound. Its molecular formula is C19H17ClN8O and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide is 408.1213849 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

The research has demonstrated the synthesis of various heterocyclic compounds, including thiosemicarbazides, triazoles, and Schiff bases, indicating a wide interest in developing compounds with potential antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008). This highlights the chemical versatility and potential for creating molecules with specific biological activities.

Antimicrobial Agents

Formazans derived from Mannich bases of certain thiadiazole compounds have shown moderate antimicrobial activity, indicating the potential of these compounds in combating microbial infections (Sah et al., 2014).

Anticancer Evaluation

Compounds synthesized from naphthalene derivatives have been evaluated for their anticancer properties, with some showing significant activity against breast cancer cell lines (Salahuddin et al., 2014). This suggests the potential of structurally related compounds in cancer therapy.

Chemical Characterization and Reactions

Oxidation Reactions

Studies on the oxidation of indoles have led to the formation of various derivatives, demonstrating the chemical reactivity and potential for synthesizing novel compounds with interesting biological activities (Hino et al., 1983).

Lipase and α-Glucosidase Inhibition

The synthesis of triazole derivatives and their evaluation as inhibitors of lipase and α-glucosidase highlight the therapeutic potential of these compounds in treating diseases like obesity and diabetes (Bekircan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects .

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN8O/c20-15-7-5-13(6-8-15)10-27-11-14(16-3-1-2-4-17(16)27)9-22-23-18(29)12-28-19(21)24-25-26-28/h1-9,11H,10,12H2,(H,23,29)(H2,21,24,26)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQQOMIYYUOAPW-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N/NC(=O)CN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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